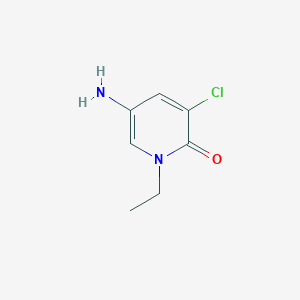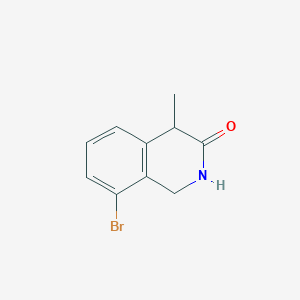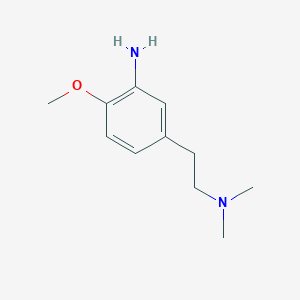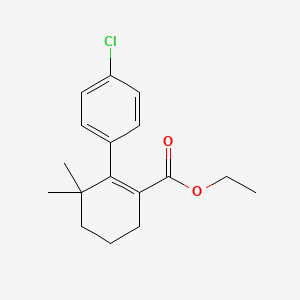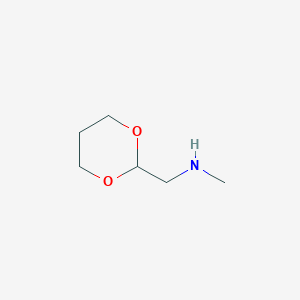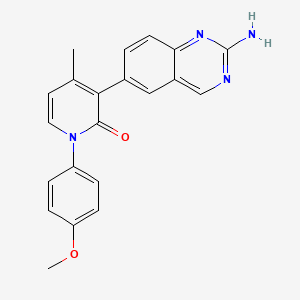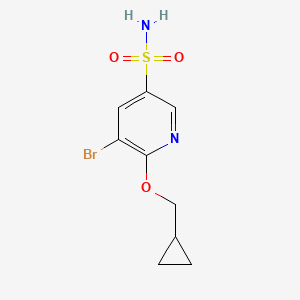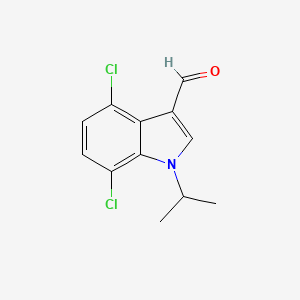
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, a propan-2-yl group at position 1, and an aldehyde group at position 3 on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chlorine atoms at positions 4 and 7 of the indole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the propan-2-yl group at position 1 using alkylating agents like isopropyl bromide in the presence of a base such as potassium carbonate.
Formylation: Introduction of the aldehyde group at position 3 using formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4,7-Dichloro-1-propan-2-ylindole-3-carboxylic acid.
Reduction: 4,7-Dichloro-1-propan-2-ylindole-3-methanol.
Substitution: 4,7-Dimethoxy-1-propan-2-ylindole-3-carbaldehyde (when chlorine atoms are substituted with methoxy groups).
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichloroindole-3-carbaldehyde: Lacks the propan-2-yl group at position 1.
1-Methyl-4,7-dichloroindole-3-carbaldehyde: Contains a methyl group instead of a propan-2-yl group at position 1.
4,7-Dichloro-1-propan-2-ylindole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the propan-2-yl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1350761-06-6 |
|---|---|
Molekularformel |
C12H11Cl2NO |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
4,7-dichloro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)11-9(13)3-4-10(14)12(11)15/h3-7H,1-2H3 |
InChI-Schlüssel |
ISBDTFVSFUOYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C2=C(C=CC(=C21)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
